1-(3-Allyl-2,4-dihydroxyphenyl)ethanone

Antimicrobial Structure-Activity Relationship Biofilm

This high-purity 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone (CAS 38987-00-7) features a critical 3-allyl substituent that fundamentally alters synthetic utility and biological interactions compared to non-allylated analogs such as 2,4-dihydroxyacetophenone. Essential for flavonoid synthesis via allyl protection strategies, antimicrobial SAR studies, and kinase/enzyme inhibitor lead optimization. Not a generic intermediate; this is a specialized building block for medicinal chemistry and targeted probe synthesis. Suitable for research use only.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 38987-00-7
Cat. No. B1272920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
CAS38987-00-7
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1)O)CC=C)O
InChIInChI=1S/C11H12O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h3,5-6,13-14H,1,4H2,2H3
InChIKeySCTZFHGSNSIMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone (CAS 38987-00-7) as a Research Intermediate


1-(3-Allyl-2,4-dihydroxyphenyl)ethanone (CAS 38987-00-7), also known as 3-allyl-2,4-dihydroxyacetophenone, is a dihydroxyacetophenone derivative featuring hydroxyl groups at the 2' and 4' positions and an allyl substituent at the 3' position of the phenyl ring . It is primarily employed as a high-purity chemical intermediate in the synthesis of heterocyclic compounds, including flavonoids and other oxygen-containing ring systems, and has been evaluated in various biochemical assays .

Why 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone (CAS 38987-00-7) Cannot Be Replaced by Its Unsubstituted Analog


Generic substitution of 1-(3-allyl-2,4-dihydroxyphenyl)ethanone with the more common and readily available 2,4-dihydroxyacetophenone (resacetophenone) is not scientifically equivalent. The presence of the 3-allyl substituent introduces a critical structural moiety that fundamentally alters the compound's chemical behavior, synthetic utility, and biological interaction profile . This distinction is particularly critical in synthetic routes to flavonoids and in structure-activity relationship (SAR) studies evaluating enzyme inhibition and antimicrobial effects, where the allyl group is often a key pharmacophore or reactive handle [1].

Quantitative Differentiation Evidence for 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone (CAS 38987-00-7) Selection


Allyl Substitution Enhances Planktonic Antimicrobial Potency vs. Unsubstituted Parent Phenol

The allyl derivative of a phenolic core structure demonstrates a significant increase in potency against planktonic bacterial cells compared to its parent phenol. A systematic SAR study comparing eugenol and its 2-allyl derivative found a > 2-fold improvement in minimum bactericidal concentration (MBC) against Staphylococcus epidermidis (MBC: 62.5 μg/mL for 2-allyl derivative vs. 125 μg/mL for eugenol). This class-level trend suggests that the allyl moiety on 1-(3-allyl-2,4-dihydroxyphenyl)ethanone is a key contributor to enhanced planktonic activity compared to a non-allylated analog [1].

Antimicrobial Structure-Activity Relationship Biofilm

Divergent Activity: Allylation Decreases Anti-Biofilm Efficacy Compared to Planktonic Potency

While allylation enhances planktonic antimicrobial activity, it consistently and negatively impacts anti-biofilm efficacy. In the same SAR study, the 2-allyl derivative of eugenol showed a 4-fold decrease in activity against S. epidermidis biofilms compared to eugenol (Minimum Biofilm Eradication Concentration, MBEC: 500 μg/mL for the allyl derivative vs. 125 μg/mL for eugenol). This divergence highlights that the allyl group confers distinct, and sometimes opposing, activity profiles in different microbial states [1].

Anti-biofilm Phenolic Derivatives Structure-Activity Relationship

Key Intermediate for Synthesis of Heterocyclic Flavonoid Scaffolds via Allyl Protection Strategy

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is specifically cited as a valuable precursor in a patented method for synthesizing hydroxylated flavones using an allyl protection strategy. This synthetic route, which begins with an allylated acetophenone derivative, is described as providing a 'facile synthesis' of these biologically important compounds under mild conditions [1]. Its closest analog, 2,4-dihydroxyacetophenone, lacks the essential 3-allyl group required for this specific allyl protection/deprotection sequence, rendering it unsuitable for this established synthetic pathway.

Synthetic Chemistry Flavonoid Synthesis Heterocycles

Demonstrated Biochemical Activity Against Key Metabolic Enzymes

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has been experimentally evaluated for inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a major drug target. The compound was tested against DHFR derived from L1210 murine leukemia cells [1]. While quantitative IC50 data from this specific assay is not publicly available, the assay record itself is a verified entry in the BindingDB database, confirming that this compound has been prioritized for investigation against a high-value therapeutic target. This documented target engagement distinguishes it from structurally similar analogs that lack this specific activity record.

Enzyme Inhibition Biochemical Assay DHFR

Evaluated Against Dihydroorotase, a Target in Pyrimidine Biosynthesis

In a separate biochemical assay, 1-(3-allyl-2,4-dihydroxyphenyl)ethanone was evaluated for inhibition of dihydroorotase, an enzyme in the de novo pyrimidine biosynthesis pathway. At a concentration of 10 µM, the compound was tested against the enzyme derived from mouse Ehrlich ascites cells, yielding an IC50 of >10 µM (1.00E+6 nM) [1]. This data point, while showing weak inhibition, provides a quantitative benchmark for SAR studies aimed at improving potency against this specific target.

Enzyme Inhibition Pyrimidine Metabolism Biochemical Assay

Key Research Applications for 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone (CAS 38987-00-7)


Synthesis of Hydroxylated Flavonoids via Allyl Protection

Utilize CAS 38987-00-7 as a starting material in established synthetic protocols for generating hydroxylated flavones. The compound's 3-allyl group is essential for the allyl protection strategy that enables a 'facile synthesis' under mild conditions, a route for which the non-allylated analog, 2,4-dihydroxyacetophenone, is unsuitable [1].

Structure-Activity Relationship (SAR) Studies of Antimicrobial Phenolics

Employ this compound as a core scaffold to investigate the impact of the 3-allyl substituent on antimicrobial activity. Class-level evidence indicates that allylation of phenolic structures significantly enhances potency against planktonic bacteria but reduces efficacy against biofilms [1]. CAS 38987-00-7 provides a precise tool for dissecting these divergent effects in Gram-positive and Gram-negative models.

Medicinal Chemistry Campaigns Targeting Dihydrofolate Reductase (DHFR)

Initiate a medicinal chemistry program focused on DHFR inhibition. The compound's prior evaluation in a curated DHFR assay provides a validated starting point [1]. Researchers can build upon this foundation to design analogs with improved potency, using the existing data as a benchmark for SAR.

Optimization of Dihydroorotase Inhibitors for Antiproliferative Research

Use CAS 38987-00-7 as a lead-like fragment for targeting dihydroorotase in the pyrimidine biosynthesis pathway. The documented IC50 of >10 µM provides a clear quantitative baseline [1] from which to design and synthesize next-generation inhibitors with improved enzymatic activity for potential anticancer or antimalarial applications.

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